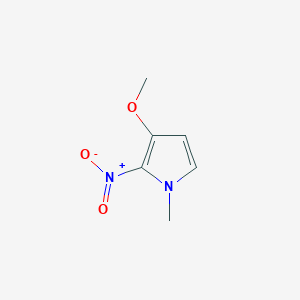

3-Methoxy-1-methyl-2-nitro-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

3-methoxy-1-methyl-2-nitropyrrole |

InChI |

InChI=1S/C6H8N2O3/c1-7-4-3-5(11-2)6(7)8(9)10/h3-4H,1-2H3 |

InChI Key |

DELLMUKWQNIAON-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C1[N+](=O)[O-])OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 1 Methyl 2 Nitro 1h Pyrrole

Reactivity of the Nitro Group

The nitro group at the C2 position is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyrrole (B145914) ring and is itself a site of various chemical transformations.

Reduction Reactions to Amino-Pyrrole Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This conversion is crucial for the synthesis of various derivatives with different biological and chemical properties. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired selectivity.

Commonly used methods for the reduction of nitroarenes to amines that would be applicable to 3-Methoxy-1-methyl-2-nitro-1H-pyrrole include catalytic hydrogenation and chemical reduction.

| Reduction Method | Reagent/Catalyst | Typical Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol, Room Temperature | 3-Methoxy-1-methyl-1H-pyrrol-2-amine |

| Chemical Reduction | SnCl₂·2H₂O | Ethyl acetate (B1210297) or HCl | 3-Methoxy-1-methyl-1H-pyrrol-2-amine |

| Chemical Reduction | Fe, NH₄Cl | Ethanol/Water, Reflux | 3-Methoxy-1-methyl-1H-pyrrol-2-amine |

This table represents predicted reactions based on general knowledge of nitro group reductions and has not been experimentally verified for this specific compound.

Transformations Involving the Nitro Group for Further Functionalization

Beyond reduction to an amine, the nitro group can be transformed into a range of other functional groups, opening avenues for further molecular diversification. For instance, partial reduction can yield nitroso or hydroxylamino derivatives. Additionally, the nitro group can participate in displacement reactions, particularly in activated aromatic systems.

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the C3 position is an electron-donating group, which influences the reactivity of the pyrrole ring, particularly in electrophilic substitution reactions.

Cleavage and Derivatization of the Methoxy Moiety

The cleavage of the methoxy group to the corresponding hydroxyl group is a common transformation. This is typically achieved using strong acids or Lewis acids. The resulting 3-hydroxy-1-methyl-2-nitro-1H-pyrrole could then be further derivatized.

| Reaction | Reagent | Typical Conditions | Product |

| Ether Cleavage | BBr₃ | Dichloromethane, -78 °C to Room Temperature | 3-Hydroxy-1-methyl-2-nitro-1H-pyrrole |

| Ether Cleavage | HBr | Acetic acid, Reflux | 3-Hydroxy-1-methyl-2-nitro-1H-pyrrole |

This table represents predicted reactions based on general knowledge of methoxy group cleavage and has not been experimentally verified for this specific compound.

Influence on Ring Reactivity

The electron-donating nature of the methoxy group would be expected to activate the pyrrole ring towards electrophilic aromatic substitution. However, the presence of the strongly deactivating nitro group at the adjacent C2 position will significantly diminish this effect and direct incoming electrophiles to specific positions on the ring, likely the C4 or C5 positions.

Reactivity of the N-Methyl Group

Stability and Potential for Demethylation or Further Functionalization

The stability of this compound is dictated by the interplay of its substituent groups on the pyrrole ring. The electron-donating methoxy group and the electron-withdrawing nitro group create a polarized electronic environment. The molecule is expected to be relatively stable under neutral conditions. However, under strongly acidic or basic conditions, or in the presence of specific reagents, demethylation or further functionalization can be anticipated.

Demethylation: The methoxy group is susceptible to cleavage under harsh acidic conditions (e.g., using hydrobromic or hydroiodic acid) or with strong Lewis acids like boron tribromide (BBr3). wikipedia.org This process would yield 1-methyl-2-nitro-1H-pyrrol-3-ol. Alternatively, nucleophilic demethylation using reagents like thiolates in a polar aprotic solvent could also be a viable pathway. wikipedia.org

Further Functionalization: The nitro group, being a strong electron-withdrawing group, can be reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H2/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation would dramatically alter the electronic properties of the pyrrole ring, converting the formerly electron-deficient ring into a more electron-rich system, thereby opening up new avenues for functionalization, particularly electrophilic substitution.

Electrophilic Aromatic Substitution on the Pyrrole Ring (considering existing substituents)

The pyrrole ring is inherently electron-rich and generally susceptible to electrophilic aromatic substitution. However, the presence of a strongly deactivating nitro group at the 2-position significantly diminishes the ring's nucleophilicity. Conversely, the methoxy group at the 3-position and the methyl group at the 1-position are activating groups. The regioselectivity of electrophilic aromatic substitution on this compound will be determined by the directing effects of these substituents.

The powerful deactivating and meta-directing effect of the nitro group is expected to dominate. The methoxy group is an ortho, para-director, and the N-methyl group also directs to the ortho and para positions (C2, C5 and C3, C4 respectively). Considering the positions are already substituted, the likely site for electrophilic attack would be the C4 or C5 position. The C5 position is para to the N-methyl group and meta to the nitro group, while the C4 position is meta to both the N-methyl and the nitro group, but ortho to the methoxy group. Predicting the major product would require computational studies or experimental verification, but it is plausible that substitution at the C4-position would be favored due to the activating effect of the adjacent methoxy group. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. cdnsciencepub.commasterorganicchemistry.com However, the strongly deactivated nature of the ring may require harsh reaction conditions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like pyrrole. However, the presence of the strongly electron-withdrawing nitro group at the 2-position can make the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. In this case, the nitro group itself could potentially act as a leaving group, although this is less common than halide displacement.

A more plausible scenario for SNAr would involve the displacement of a suitable leaving group (e.g., a halide) if one were present on the ring. For this compound itself, direct nucleophilic attack is unlikely to displace the methoxy or methyl groups. However, if a halogen were introduced at the C5 position, it would be activated towards nucleophilic substitution by the C2-nitro group. Strong nucleophiles such as alkoxides, amines, or thiolates could then displace the halide. wikipedia.orglibretexts.org The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitro group. wikipedia.org

Organometallic Cross-Coupling Reactions (e.g., Palladium-mediated couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound to participate in such reactions, it would typically need to be functionalized with a halide or a triflate group to act as the electrophilic partner.

For instance, if a bromine or iodine atom were introduced at the C4 or C5 position, the resulting halopyrrole could undergo Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with amines. researchgate.netbohrium.com The success of these reactions would depend on the electronic nature of the substituted pyrrole and the specific catalytic system employed. The electron-withdrawing nitro group might influence the oxidative addition step of the catalytic cycle.

Below is a hypothetical data table illustrating potential palladium-catalyzed cross-coupling reactions, assuming prior halogenation of the pyrrole ring.

| Entry | Halogen Position | Coupling Partner | Reaction Type | Potential Product |

| 1 | C4-Br | Phenylboronic acid | Suzuki-Miyaura | 3-Methoxy-1-methyl-2-nitro-4-phenyl-1H-pyrrole |

| 2 | C5-I | Styrene | Heck | 3-Methoxy-1-methyl-2-nitro-5-styryl-1H-pyrrole |

| 3 | C4-Br | Phenylacetylene | Sonogashira | 3-Methoxy-1-methyl-2-nitro-4-(phenylethynyl)-1H-pyrrole |

| 4 | C5-I | Aniline | Buchwald-Hartwig | N-phenyl- (3-Methoxy-1-methyl-2-nitro-1H-pyrrol-5-yl)amine |

Stereochemical Aspects of Reactions Involving this compound (if applicable)

As this compound itself is an achiral molecule, stereochemical considerations would only become relevant in reactions that introduce a chiral center or in reactions with chiral reagents or catalysts.

For example, if a prochiral group were to be introduced onto the pyrrole ring, subsequent reactions could potentially be stereoselective. Furthermore, if the pyrrole were to undergo a reaction with a chiral reagent, diastereomeric products could be formed. In the context of organometallic catalysis, the use of chiral ligands on the metal center could induce enantioselectivity in cross-coupling reactions that form a new stereocenter. However, without specific reactions being studied, any discussion on stereochemistry remains purely speculative.

Reaction Kinetics and Mechanistic Investigations

Detailed reaction kinetics and mechanistic investigations for this compound are not available. However, based on analogous systems, some predictions can be made.

For electrophilic aromatic substitution , the reaction would likely follow a typical arenium ion mechanism. A kinetic study would be expected to show a second-order rate law, being first order in both the pyrrole and the electrophile. The rate-determining step would be the formation of the sigma complex (arenium ion). The strong deactivating effect of the nitro group would result in a significantly slower reaction rate compared to unsubstituted 1-methylpyrrole (B46729).

For nucleophilic aromatic substitution (on a halogenated derivative), the reaction would likely proceed via the SNAr mechanism. Kinetic studies would be expected to show a second-order rate law, first order in the halopyrrole and first order in the nucleophile. The rate would be highly dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged Meisenheimer intermediate.

Palladium-catalyzed cross-coupling reactions would proceed through the well-established catalytic cycles involving oxidative addition, transmetalation (for Suzuki, etc.), and reductive elimination. Kinetic studies could be complex due to the multi-step nature of the catalytic cycle. Mechanistic investigations would likely focus on the effect of the substituents on the rates of the individual steps in the cycle.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. For 3-Methoxy-1-methyl-2-nitro-1H-pyrrole, the Raman spectrum is expected to be rich in information, with characteristic bands arising from the pyrrole (B145914) ring, the nitro group, the methoxy (B1213986) group, and the N-methyl group.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| Nitro (NO₂) | 1500 - 1570 | Asymmetric Stretch |

| Nitro (NO₂) | 1300 - 1380 | Symmetric Stretch |

| Pyrrole Ring | 1450 - 1600 | C=C Stretch |

| Pyrrole Ring | 1350 - 1450 | Ring Breathing/Stretching |

| Methoxy (C-O) | 1000 - 1250 | C-O Stretch |

| N-Methyl (C-H) | 2850 - 2950 | Symmetric/Asymmetric Stretch |

| Aromatic (C-H) | 3000 - 3100 | Stretch |

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for the molecular ion [M]⁺ of C₆H₈N₂O₃ is 156.0535. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental m/z value within a few parts per million (ppm) of this calculated value, thus confirming the elemental composition.

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₆H₈N₂O₃ | 156.0535 |

| [M+H]⁺ | C₆H₉N₂O₃ | 157.0613 |

| [M+Na]⁺ | C₆H₈N₂O₃Na | 179.0432 |

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (e.g., the molecular ion [M+H]⁺) to generate a spectrum of product ions. The fragmentation pattern is highly dependent on the structure of the molecule and provides valuable information for its identification. For this compound, several characteristic fragmentation pathways can be predicted.

Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it, such as NO or O. The methoxy group can be lost as a methyl radical (•CH₃) or as formaldehyde (B43269) (CH₂O). Cleavage of the N-methyl group is also a likely fragmentation pathway. Studies on related pyrrole derivatives have shown that the pyrrole ring itself can undergo cleavage. nih.gov The elucidation of these fragmentation pathways through MS/MS analysis would provide strong evidence for the proposed structure.

Predicted Fragmentation Pathways:

Loss of NO₂: [M+H]⁺ → [C₆H₉O]⁺ + NO₂

Loss of OCH₃: [M+H]⁺ → [C₅H₆N₂O₂]⁺ + •OCH₃

Loss of CH₃ from N-methyl: [M+H]⁺ → [C₅H₆N₂O₃]⁺ + •CH₃

Loss of NO: [M+H]⁺ → [C₆H₉O₂]⁺ + NO

X-ray Crystallography of Solid-State Forms or Derivatives

The resulting crystal structure would confirm the connectivity of the atoms and the planarity of the pyrrole ring. It would also reveal the orientation of the methoxy and nitro substituents relative to the ring. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking, which govern the solid-state properties of the compound. While no specific crystal structure for this exact compound is publicly available, data from related substituted pyrrole structures can provide an indication of expected bond lengths and angles. mdpi.comresearchgate.net

| Parameter | Expected Value Range (based on related structures) |

| C-N (ring) bond length | 1.35 - 1.40 Å |

| C=C (ring) bond length | 1.36 - 1.42 Å |

| C-NO₂ bond length | 1.45 - 1.50 Å |

| C-OCH₃ bond length | 1.35 - 1.40 Å |

| Dihedral angle (Pyrrole-NO₂) | Variable, dependent on steric hindrance |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions.

The pyrrole ring, being an aromatic heterocycle, will contribute to π→π* transitions. The presence of the nitro group, a strong chromophore, and the methoxy group, an auxochrome, will significantly influence the position and intensity of these absorption bands. The nitro group's n→π* transition is also expected, though it is often weaker in intensity. The solvent used for the analysis can also affect the absorption maxima (λmax) due to solvatochromic effects. The spectrum for the parent pyrrole shows absorption bands around 210 nm. nist.gov The substitution with methoxy and nitro groups is expected to cause a bathochromic (red) shift of these bands to longer wavelengths.

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | 250 - 350 | Substituted Pyrrole Ring, Nitro Group |

| n → π | > 350 | Nitro Group |

General principles of computational chemistry suggest that such studies are feasible. For instance, research on other substituted nitro-pyrroles has utilized DFT to understand their structure and reactivity. researchgate.netnih.gov These studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms.

Electronic Structure Analysis: Examining molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge distribution and potential reaction sites.

Vibrational Analysis: Predicting infrared and Raman spectra to correlate with experimental data.

Reactivity Descriptors: Using concepts like Fukui functions and electrostatic potential maps to predict how the molecule will interact with other chemical species. mdpi.com

Reaction Modeling: Simulating reaction pathways to understand mechanisms and predict kinetic and thermodynamic outcomes. mdpi.comnih.gov

However, without specific studies on this compound, it is not possible to provide the detailed, data-rich article as requested in the prompt's outline. The generation of such specific scientific data would require performing novel computational chemistry research on the molecule.

Theoretical and Computational Chemistry Studies

: Intermolecular Interactions and Crystal Packing Simulations

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies focused on the intermolecular interactions and crystal packing of 3-Methoxy-1-methyl-2-nitro-1H-pyrrole. While research exists on the crystal structures and intermolecular forces of other substituted pyrroles and nitroaromatic compounds, this specific molecule does not appear to have been the subject of dedicated crystallographic analysis or simulation studies in published literature.

Computational chemistry is a powerful tool for predicting how molecules arrange themselves in the solid state. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Density Functional Theory (DFT), and molecular dynamics simulations are often employed to understand the non-covalent interactions that govern crystal packing. These interactions include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, which collectively determine the density, stability, and morphology of a crystal.

For related compounds, such as other nitro-substituted heterocycles, studies have highlighted the significant role of the nitro group in directing crystal architecture. The oxygen atoms of the nitro group frequently act as hydrogen bond acceptors, forming strong interactions with C-H, N-H, or O-H donors in neighboring molecules. researchgate.netresearchgate.net For example, in the crystal structure of some nitroxide radicals with a pyrroline (B1223166) core, intermolecular C-H···O hydrogen bonds have been identified as dominant forces in the crystal packing, leading to the formation of supramolecular structures. researchgate.net Similarly, analyses of para-substituted nitrobenzene (B124822) derivatives have shown that intermolecular interactions can significantly influence the orientation of the nitro group relative to the aromatic ring. mdpi.com

However, without experimental data from single-crystal X-ray diffraction or specific computational models for this compound, any discussion of its crystal packing remains speculative. Such a study would be necessary to determine the precise nature of its intermolecular interactions and to generate data for parameters such as bond lengths, interaction energies, and unit cell dimensions.

Future computational studies on this compound would be valuable. They could provide insights into:

The preferred conformation of the molecule.

The key intermolecular synthons that dictate its crystal packing.

A simulated powder X-ray diffraction (PXRD) pattern.

Calculation of its lattice energy and sublimation enthalpy.

Such research would contribute to a more complete understanding of the solid-state properties of this compound.

Future Research Directions and Challenges in 3 Methoxy 1 Methyl 2 Nitro 1h Pyrrole Chemistry

Development of More Sustainable and Efficient Synthetic Routes

A primary challenge in exploring the chemistry of 3-Methoxy-1-methyl-2-nitro-1H-pyrrole is the development of a high-yielding, scalable, and sustainable synthesis. Traditional methods for synthesizing polysubstituted pyrroles often involve harsh conditions, toxic reagents, or multiple steps with tedious purifications. Future research should focus on modern synthetic strategies that align with the principles of green chemistry. lucp.netacs.orgtandfonline.com

Key areas for development include:

One-Pot Multi-Component Reactions: Designing a convergent synthesis where commercially available precursors can be combined in a single step would be highly efficient. nih.gov A hypothetical multi-component reaction could involve a derivative of a β-ketoester, an aminoketone, and a nitrating agent, catalyzed by a recyclable heterogeneous catalyst.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability. acs.orgsyrris.com A flow process for the synthesis of a key pyrrole (B145914) intermediate, followed by in-line nitration and methylation, could provide a streamlined route to the target molecule. rsc.orguc.pt

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many heterocyclic syntheses, including the Paal-Knorr and Hantzsch pyrrole syntheses. nih.govbenthamdirect.compensoft.netrsc.org Exploring microwave-assisted protocols for the key bond-forming steps could lead to a more energy-efficient pathway. acs.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| Multi-Component Reaction | High atom economy, operational simplicity, reduced waste. | Finding compatible starting materials and catalysts; controlling regioselectivity. |

| Flow Chemistry | Excellent reaction control, enhanced safety, easy scale-up, potential for automation. acs.org | Requires specialized equipment; potential for channel clogging with solid byproducts. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved energy efficiency. rsc.org | Scalability can be an issue; potential for localized overheating. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Limited substrate scope of enzymes; enzyme stability and cost. |

Exploration of Novel Reactions and Transformative Pathways

The unique electronic nature of this compound, arising from its "push-pull" substitution pattern, suggests a rich and complex reactivity profile that warrants thorough investigation.

Electrophilic Aromatic Substitution: Pyrroles are electron-rich heterocycles that readily undergo electrophilic aromatic substitution, typically at the C2 or C5 positions. pearson.comslideshare.netonlineorganicchemistrytutor.com For the title compound, the C2 and C3 positions are blocked. The directing effects of the substituents will be crucial. The N-methyl and 3-methoxy groups are activating and ortho-, para-directing, while the 2-nitro group is strongly deactivating and meta-directing. This creates a complex interplay, making the prediction of regioselectivity for reactions at the C4 and C5 positions a key research question. It is likely that substitution will be directed to the C5 position, activated by the ring nitrogen and methoxy (B1213986) group.

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group at the C2 position could activate the C3-methoxy group for nucleophilic aromatic substitution. Exploring reactions with various nucleophiles (e.g., amines, alkoxides, thiols) could provide a pathway to a wide range of 3-substituted-2-nitropyrrole derivatives.

Transformations of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amino group would yield 3-methoxy-1-methyl-1H-pyrrol-2-amine, a highly electron-rich diamino-pyrrole analogue. This resulting amine could be further derivatized or used in condensation reactions to form fused heterocyclic systems.

Cross-Coupling Reactions: The C4 and C5 positions, if halogenated, would serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, vinyl, or alkynyl groups and the construction of complex conjugated systems.

Advanced Computational Modeling for Predictive Chemistry

Given the lack of experimental data, computational chemistry is an invaluable tool for predicting the properties and reactivity of this compound, thereby guiding future experimental work. researchgate.net

DFT Calculations: Density Functional Theory (DFT) can be used to model the molecule's geometry, electronic structure, and spectroscopic properties (NMR, IR, UV-Vis). acs.org Calculating the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO) can provide insights into its reactivity towards electrophiles and nucleophiles. researchgate.net

Reaction Pathway Modeling: Computational modeling can be employed to predict the transition states and activation energies for potential reactions, such as electrophilic substitution at the C4 versus C5 positions. This would help in selecting appropriate reaction conditions to achieve desired regioselectivity.

Predictive Toxicology and ADMET Properties: In silico tools can predict potential toxicity and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. acs.org Such predictions are crucial in the early stages of exploring the molecule's potential applications in medicinal chemistry. mdpi.com

Table 2: Computationally Predicted Reactivity Indices

| Parameter | Predicted Significance for this compound |

| HOMO/LUMO Energy Gap | Indicates chemical reactivity and electronic transition properties. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for electrophilic and nucleophilic attack. |

| Fukui Functions | Quantifies the reactivity of specific atomic sites, allowing for a more precise prediction of regioselectivity in substitution reactions. nih.gov |

| Global Electrophilicity/Nucleophilicity | Provides a quantitative measure of the molecule's overall electrophilic or nucleophilic character. nih.gov |

Integration into Supramolecular Chemistry or Nanotechnology

Pyrrole-based molecules are fundamental components in materials science, particularly in the fields of conducting polymers and supramolecular chemistry. oup.comnih.gov The specific functional groups on this compound offer unique opportunities for its integration into larger, functional systems.

Polymer Chemistry: While the 2- and 3-positions are blocked, it might be possible to polymerize derivatives of this compound through the C4 and C5 positions to create functionalized polypyrroles. The methoxy and nitro groups could modulate the electronic properties (e.g., conductivity, bandgap) and processability of the resulting polymer. nih.govnih.govlew.roacs.org

Supramolecular Assemblies: The nitro group is a known hydrogen bond acceptor. This feature could be exploited to direct the self-assembly of the molecule into well-defined supramolecular structures. nankai.edu.cnacs.org Furthermore, derivatives could be designed to act as anion receptors, a common application for pyrrole-containing macrocycles. nih.govims.ac.jp

Nanomaterials: Pyrrole derivatives can be used to create or functionalize nanoparticles for various applications, including sensors and drug delivery. mdpi.comresearchgate.netresearchgate.net The title compound could be incorporated into nanocomposites, where its electronic properties might be harnessed for sensing applications.

Unexplored Derivatization Opportunities and Their Chemical Utility

The true potential of this compound lies in its capacity to serve as a scaffold for further derivatization, opening avenues to novel compounds with potentially valuable biological or material properties. scitechnol.comnbinno.combiolmolchem.com

The primary sites for new functionalization are the C4 and C5 positions of the pyrrole ring.

C-H Functionalization: Direct C-H functionalization is a powerful, atom-economical tool in modern organic synthesis. Developing conditions for the selective C-H arylation, alkylation, or halogenation at the C4 or C5 positions would be a significant advancement, bypassing the need for pre-functionalized substrates.

Synthesis of Fused Systems: Derivatization at the C4 and C5 positions with appropriate functional groups could enable the synthesis of novel fused heterocyclic systems. For example, creating a diamine derivative by functionalizing C4 and reducing the C2-nitro group could lead to pyrrolo[2,3-b]pyrazines or other condensed heterocycles.

Medicinal Chemistry Scaffolds: Polysubstituted pyrroles are privileged structures in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.gov The unexplored derivatives of this compound could be screened for various biological activities, potentially leading to the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-1-methyl-2-nitro-1H-pyrrole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nitro-functionalization of pyrrole precursors. For example, the Trofimov reaction under superbasic conditions (e.g., KOH/DMSO/hexane) has been used to synthesize nitro-substituted pyrroles. Key factors include:

- Solvent selection : Nonpolar solvents like hexane improve yield by extracting products and minimizing side reactions .

- Temperature control : Reactions conducted at 60–80°C optimize nitro-group introduction while avoiding decomposition.

- Catalyst systems : Superbases (e.g., alkali metal hydroxides in DMSO) enhance regioselectivity at the 2-position .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and regiochemistry of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, the methyl group at N1 appears as a singlet (~δ 3.6 ppm), while nitro-group deshielding shifts adjacent protons to δ 7.0–7.5 ppm .

- IR Spectroscopy : Confirm nitro (N–O stretch at ~1520 cm⁻¹) and methoxy (C–O stretch at ~1250 cm⁻¹) groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~182) and fragmentation patterns validate the molecular formula .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13). Nitro groups are prone to reduction under acidic conditions (pH < 3), while methoxy groups hydrolyze in strong bases (pH > 10) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at 2–8°C in airtight, amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in regioselectivity during electrophilic substitution reactions of this compound?

- Methodological Answer :

- Competitive Reaction Analysis : Compare reactivity with different electrophiles (e.g., nitration vs. halogenation). The nitro group at C2 directs incoming electrophiles to C4/C5 via resonance and steric effects.

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track electronic effects via NMR .

- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution and transition states, explaining observed regioselectivity .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with experimental reactivity data .

- Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina. The nitro group may form hydrogen bonds with active-site residues, suggesting antimicrobial or antitumor potential .

Q. How can contradictory data on the compound’s stability under varying pH or temperature conditions be resolved through experimental design?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions between pH, temperature, and light exposure. For example, pH 7.4 at 25°C may stabilize the compound for >30 days, while pH 2 reduces stability to <7 days .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.